1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol, also known as MMPI, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of imidazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
Several studies have focused on the corrosion inhibition properties of compounds closely related to 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol. For instance, benzimidazole derivatives bearing 1,3,4-oxadiazoles have been synthesized and assessed for their ability to inhibit mild steel corrosion in sulfuric acid. These compounds, including variants like MBIMOT, EBIMOT, and PBIMOT, demonstrate significant corrosion inhibition efficacy through protective layer formation, as evidenced by gravimetric, electrochemical, SEM, and computational methods. Their adsorption characteristics align with the Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).
Pharmacological Potential
Research has also been directed towards exploring the pharmacological potential of imidazole-2-thiols and related derivatives. For example, a study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, such as a3 and b3, showed binding and moderate inhibitory effects across various assays, indicating their potential in medicinal chemistry (Faheem, 2018).
Material Science Applications
In the realm of material science, the focus has been on the synthesis and characterization of imidazole derivatives for various applications. One study highlighted the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, characterized by NMR and FT-IR spectral analysis. The study underlined the pharmacokinetic importance of the imidazole ring, which is pivotal in improving the solubility and bioavailability parameters of pharmaceuticals, demonstrating the compound's potential in medicinal chemistry and drug design (Ramanathan, 2017).
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGMEEFTNYVHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.